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Compound of Interest

Compound Name: Veratramine

Cat. No.: B1683811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical

properties and solubility of Veratramine, a steroidal alkaloid with significant pharmacological

interest. This document is intended to serve as a comprehensive resource for researchers,

scientists, and professionals engaged in drug development and related scientific fields. All

quantitative data is summarized in structured tables for ease of comparison, and detailed

experimental methodologies are provided.

Physicochemical Properties
Veratramine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus.

Its complex chemical structure dictates its physicochemical characteristics, which are crucial for

its behavior in biological systems and for formulation development.
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Property Value Source

Molecular Formula C₂₇H₃₉NO₂ [1][2]

Molecular Weight 409.6 g/mol [1]

Appearance
White to off-white crystalline

solid
[2]

Melting Point 206 - 210.5 °C [3]

pKa (Strongest Basic) ~9.91 (Predicted) N/A

LogP ~4.4 - 4.6 (Predicted) N/A

Solubility Profile
The solubility of Veratramine is a critical parameter for its absorption, distribution, metabolism,

and excretion (ADME) properties, as well as for the design of appropriate delivery systems.

Veratramine is sparingly soluble in aqueous solutions but shows good solubility in several

organic solvents.
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Solvent
Quantitative
Solubility

Qualitative
Solubility

Source

Water Sparingly soluble Slightly soluble

Ethanol ~5 mg/mL Soluble

Dimethyl Sulfoxide

(DMSO)

~10 mg/mL - 63

mg/mL (in fresh

DMSO)

Soluble

DMSO:PBS (1:2, pH

7.2)
~0.3 mg/mL N/A

Methanol N/A Soluble

Benzene N/A Soluble

Chloroform N/A Soluble

Dilute Acid N/A Soluble

Dilute Alkali N/A Insoluble

Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the

physicochemical and solubility properties of a compound like Veratramine.

Determination of Physicochemical Properties
Purity Determination by High-Performance Liquid Chromatography (HPLC):

A common method for assessing the purity of Veratramine involves reverse-phase HPLC.

Instrumentation: A standard HPLC system equipped with a C18 column, a UV detector, and

a data acquisition system.

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a modifier

like trifluoroacetic acid or formic acid to improve peak shape).
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Detection: UV detection at a wavelength where Veratramine exhibits significant absorbance.

Procedure: A standard solution of Veratramine is prepared in a suitable solvent (e.g.,

methanol or acetonitrile) and injected into the HPLC system. The retention time and peak

area are recorded. The purity is calculated by dividing the peak area of Veratramine by the

total peak area of all components in the chromatogram.

Solubility Determination
Shake-Flask Method:

The shake-flask method is a widely accepted technique for determining the equilibrium

solubility of a compound.

Materials: Analytical balance, vials with screw caps, constant temperature shaker or

incubator, centrifuge, and an analytical method for quantification (e.g., HPLC or UV-Vis

spectrophotometry).

Procedure:

An excess amount of Veratramine is added to a known volume of the solvent of interest in

a vial.

The vials are sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a

sufficient period (typically 24-48 hours) to reach equilibrium.

After equilibration, the samples are allowed to stand, or are centrifuged to separate the

undissolved solid from the supernatant.

A sample of the clear supernatant is carefully removed and diluted as necessary.

The concentration of Veratramine in the diluted supernatant is quantified using a validated

analytical method like HPLC or UV-Vis spectrophotometry against a standard curve.

Signaling Pathways and Mechanisms of Action
Veratramine exerts its biological effects through modulation of several key signaling pathways.
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Hedgehog Signaling Pathway Inhibition
Veratramine is a known antagonist of the Hedgehog (Hh) signaling pathway, which is crucial in

embryonic development and is often aberrantly activated in various cancers. Veratramine's

inhibitory action is primarily mediated through its interaction with the transmembrane protein

Smoothened (SMO). By binding to SMO, Veratramine prevents the downstream activation of

the Gli family of transcription factors, leading to the suppression of Hh target gene expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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